2-(1H-indol-4-yl)benzoic acid, also known as indole-4-carboxylic acid, is a compound characterized by the presence of both an indole and a benzoic acid moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 239.27 g/mol. This compound exhibits various biological activities attributed to the indole structure, making it significant in scientific research and applications.
2-(1H-indol-4-yl)benzoic acid can be derived from natural sources or synthesized through various organic reactions. It falls under the classification of carboxylic acids due to the presence of the carboxyl group (-COOH). The compound is often studied within the context of organic chemistry and medicinal chemistry due to its potential therapeutic properties.
The synthesis of 2-(1H-indol-4-yl)benzoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, making it accessible for research purposes .
The structure of 2-(1H-indol-4-yl)benzoic acid features a fused indole ring attached to a benzoic acid group. The key structural data includes:
The indole ring contributes to various electronic properties that enhance its reactivity in chemical processes.
2-(1H-indol-4-yl)benzoic acid can participate in several chemical reactions:
These reactions underscore the compound's reactivity profile, making it suitable for further chemical transformations.
The mechanism of action for 2-(1H-indol-4-yl)benzoic acid primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds containing indole moieties often exhibit:
The specific interactions at the molecular level are still under investigation, but preliminary data show promising results regarding their biological efficacy .
The physical properties of 2-(1H-indol-4-yl)benzoic acid include:
Chemical properties include:
2-(1H-indol-4-yl)benzoic acid has several applications across different fields:
2-(1H-Indol-4-yl)benzoic acid represents a privileged scaffold in modern medicinal chemistry, merging the bioactive indole heterocycle with a benzoic acid moiety. This hybrid structure enables multifaceted target engagement, leveraging the indole ring’s capacity for hydrophobic interactions and hydrogen bonding alongside the carboxylic acid’s role in salt bridge formation with biological targets. The compound’s chemical versatility is evidenced by its CAS registry number (1245807-50-4) and molecular formula (C₁₅H₁₁NO₂), with a molecular weight of 237.25 g/mol [2]. Indole-benzoic acid hybrids frequently serve as core structures for designing inhibitors of protein-protein interactions (PPIs) and enzyme modulators, attributed to their balanced amphiphilic character. The benzoic acid moiety acts as a bioisostere for tetrazole and acyl sulfonamide groups, enhancing metabolic stability while retaining critical polar interactions in binding pockets—a strategy successfully employed in angiotensin II receptor antagonists and HCV NS3 protease inhibitors [7]. This scaffold’s drug-like properties include moderate lipophilicity (calculated LogP ≈ 2.8) and the presence of hydrogen bond donors/acceptors, aligning with Lipinski’s rule parameters for oral bioavailability.
The historical trajectory of 2-(1H-indol-4-yl)benzoic acid derivatives reflects a strategic evolution from screening hits to rationally designed therapeutics. Early research exploited the indole nucleus’s prevalence in natural products (e.g., vinca alkaloids) and FDA-approved drugs (e.g., nonsteroidal anti-inflammatory agents) [5]. The specific incorporation of a benzoic acid at the indole 4-position emerged as a response to limitations of first-generation indole-based compounds, particularly metabolic instability and target promiscuity. For example, Merck Frosst’s development of EP4 receptor antagonists for inflammatory pain revealed that replacing hydrolytically labile acylsulfonamides with 2-(1H-indol-4-yl)benzoic acid derivatives yielded metabolically robust candidates like MF-766 (Ki = 0.23 nM) [8]. Concurrently, innovations in cancer therapy leveraged this scaffold for dual Bcl-2/Mcl-1 inhibition, addressing evasion mechanisms in apoptosis-resistant malignancies [3]. The scaffold’s adaptability is further demonstrated in PROTACs (Proteolysis-Targeting Chimeras), where its benzoic acid moiety facilitates E3 ligase recruitment for targeted protein degradation, as seen in androgen receptor degraders [6].
Table 1: Key Derivatives and Therapeutic Applications of 2-(1H-Indol-4-yl)benzoic Acid Scaffold
Derivative Structure | Biological Target | Activity (IC₅₀/Ki) | Therapeutic Area |
---|---|---|---|
MF-766 [8] | EP4 receptor | 0.23 nM (Ki) | Inflammatory pain |
Dual Bcl-2/Mcl-1 inhibitors [3] | Bcl-2/Mcl-1 proteins | <100 nM (IC₅₀) | Oncology (apoptosis restoration) |
PROTAC AR degraders [6] | Androgen receptor | Sub-μM (DC₅₀) | Prostate cancer |
ERAP1 modulators [9] | Endoplasmic reticulum aminopeptidase 1 | Not reported | Immuno-oncology |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7